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Compound of Interest

Compound Name: 1-(3-Iodobenzoyl)piperidin-4-one

Cat. No.: B7815631 Get Quote

Technical Guide: 1-(3-Iodobenzoyl)piperidin-4-
one
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of 1-(3-Iodobenzoyl)piperidin-4-one. Due to the limited availability of direct

experimental data for this specific compound, this document leverages data from closely

related analogs and predictive models to offer a detailed profile. It includes a summary of

predicted physicochemical properties, a proposed synthetic protocol, and an analysis of

expected spectral data. This guide is intended to serve as a valuable resource for researchers

in medicinal chemistry and drug development.

Chemical Structure and Properties
1-(3-Iodobenzoyl)piperidin-4-one is a derivative of piperidin-4-one, featuring a 3-iodobenzoyl

group attached to the nitrogen atom. The presence of the iodine atom and the carbonyl group

significantly influences its chemical reactivity and physical properties, making it a potential

building block in the synthesis of novel pharmaceutical agents.

Table 1: Predicted Physicochemical Properties of 1-(3-Iodobenzoyl)piperidin-4-one and a

Related Compound
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Property
Predicted Value for 1-(3-
Iodobenzoyl)piperidin-4-
one

Data for Methyl 1-(3-
iodobenzoyl)piperidine-4-
carboxylate[1]

Molecular Formula C₁₂H₁₂INO₂ C₁₄H₁₆INO₃

Molecular Weight 329.13 g/mol 373.19 g/mol

XLogP3 Value not directly available 2.4

Hydrogen Bond Donor Count 0 0

Hydrogen Bond Acceptor

Count
2 3

Rotatable Bond Count 2 4

Exact Mass 328.9913 g/mol 373.0175 g/mol

Monoisotopic Mass 328.9913 g/mol 373.0175 g/mol

Topological Polar Surface Area 37.3 Å² 46.6 Å²

Heavy Atom Count 16 19

Note: Predicted values for the target compound are based on computational models and may

differ from experimental values.

Experimental Protocols
A standard and reliable method for the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one would

involve the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This approach is analogous

to the synthesis of other N-acylpiperidines.

Proposed Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
This protocol is adapted from established procedures for the synthesis of similar N-

benzoylpiperidine derivatives.

Materials:

Piperidin-4-one hydrochloride
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3-Iodobenzoyl chloride

Triethylamine (or another suitable base, e.g., pyridine)

Dichloromethane (DCM) or a similar aprotic solvent

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one

hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C

(ice bath). Stir the mixture for 30 minutes.

Acylation Reaction: Slowly add a solution of 3-iodobenzoyl chloride (1 equivalent) in

dichloromethane to the reaction mixture at 0 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the

organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and

brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by

recrystallization from a suitable solvent to yield pure 1-(3-Iodobenzoyl)piperidin-4-one.
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Logical Workflow for Synthesis

Piperidin-4-one HCl
3-Iodobenzoyl Chloride

Triethylamine
DCM

Acylation Reaction
(0°C to RT)

Aqueous Work-up
(NaHCO₃, H₂O, Brine)

Purification
(Column Chromatography or Recrystallization) 1-(3-Iodobenzoyl)piperidin-4-one

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-Iodobenzoyl)piperidin-4-one.

Expected Spectral Characteristics
The structural features of 1-(3-Iodobenzoyl)piperidin-4-one suggest the following expected

signals in its spectral data.

¹H NMR Spectroscopy
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to

the four protons on the 3-iodobenzoyl ring. The substitution pattern will lead to a complex

splitting pattern.

Piperidine Protons: Broad signals in the aliphatic region (typically δ 2.5-4.0 ppm) for the eight

protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group

will be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy
Carbonyl Carbons: Two signals for the carbonyl carbons are expected. The ketone carbonyl

(C=O) of the piperidine ring will appear around δ 200-210 ppm, while the amide carbonyl will

be in the range of δ 165-175 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including the carbon

atom attached to the iodine, which will have a characteristic chemical shift.

Aliphatic Carbons: Signals corresponding to the carbon atoms of the piperidine ring.
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IR Spectroscopy
C=O Stretching: Two characteristic strong absorption bands for the ketone and amide

carbonyl groups, typically in the range of 1650-1750 cm⁻¹.

C-N Stretching: An absorption band for the C-N bond of the amide.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

C-I Stretching: A weak absorption in the fingerprint region.

Mass Spectrometry
Molecular Ion Peak: A prominent molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (329.13 g/mol ).

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the

molecular ion and iodine-containing fragments.

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the iodo-

benzoyl group and cleavage of the piperidine ring.

Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the biological

activity or associated signaling pathways of 1-(3-Iodobenzoyl)piperidin-4-one. However, the

piperidin-4-one scaffold is a well-known pharmacophore present in a wide range of biologically

active molecules, including antiviral, anticancer, and central nervous system active agents.

Therefore, this compound could serve as a valuable intermediate for the synthesis of novel

therapeutic candidates.

Conclusion
While direct experimental data for 1-(3-Iodobenzoyl)piperidin-4-one is scarce, this technical

guide provides a robust, data-driven overview based on predictive modeling and the known

chemistry of analogous compounds. The proposed synthetic route is based on well-established
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chemical transformations, and the expected spectral characteristics provide a solid framework

for the identification and characterization of this compound. This guide serves as a foundational

resource for researchers interested in utilizing 1-(3-Iodobenzoyl)piperidin-4-one in their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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